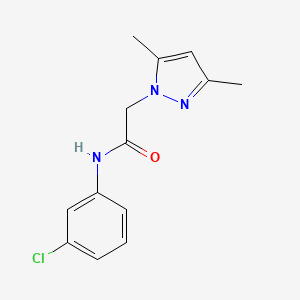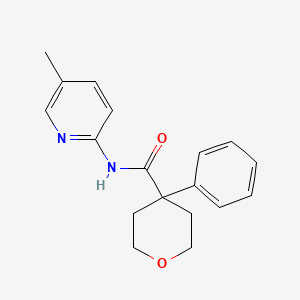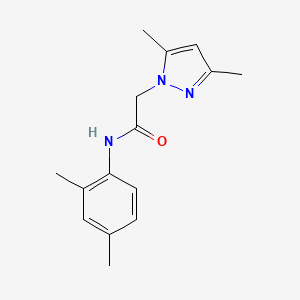
N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, also known as CPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPP belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit potent analgesic and anti-inflammatory properties.
Mécanisme D'action
N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide exerts its therapeutic effects through the inhibition of COX and lipoxygenase enzymes. Specifically, it binds to the active site of these enzymes and prevents their activity, thereby reducing the production of pro-inflammatory mediators. This leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been found to exhibit a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide in lab experiments is its potent analgesic and anti-inflammatory effects. This makes it a useful tool for studying the mechanisms of pain and inflammation. However, one of the limitations of using N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of COX and lipoxygenase enzymes. Another area of interest is the investigation of the potential use of N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide in the treatment of other inflammatory and pain-related conditions such as arthritis and neuropathic pain. Additionally, the development of N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide-based drug delivery systems could improve its therapeutic efficacy and reduce its potential toxicity.
Méthodes De Synthèse
N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylpyrazole with 3-chlorobenzoyl chloride, followed by the reaction with ethyl acetate in the presence of sodium hydroxide. The final product is obtained through purification and crystallization techniques.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been extensively studied for its potential use in the treatment of various inflammatory and pain-related conditions. It has been found to exhibit potent analgesic and anti-inflammatory effects through its ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory mediators such as prostaglandins. N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been found to inhibit the activity of lipoxygenase enzymes, which are involved in the production of leukotrienes, another class of pro-inflammatory mediators.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9-6-10(2)17(16-9)8-13(18)15-12-5-3-4-11(14)7-12/h3-7H,8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYMIHLNCXYQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorophenyl)sulfanylmethyl]-5-(4-methylthiadiazol-5-yl)-1,2,4-oxadiazole](/img/structure/B7480644.png)


![N-[4-(thiadiazol-4-yl)phenyl]acetamide](/img/structure/B7480658.png)



![2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide](/img/structure/B7480706.png)





![4-(2-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]oxane-4-carboxamide](/img/structure/B7480737.png)